molecular formula C24H19BrClN5OS B15040297 N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15040297
M. Wt: 540.9 g/mol
InChI Key: QUZAJNOISLFJDN-MZJWZYIUSA-N
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Description

N'-[(E)-(2-Bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazone derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, a 4-methylphenyl group at position 4, and a sulfanyl-acetohydrazide moiety at position 2. The hydrazone segment features an (E)-configured 2-bromophenylmethylidene group (Fig. 1). Its synthesis typically involves condensation of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 2-bromobenzaldehyde under reflux in methanol or ethanol, often catalyzed by glacial acetic acid . Structural confirmation relies on spectroscopic techniques (IR, NMR) and single-crystal X-ray diffraction (SC-XRD), with SHELX software frequently employed for crystallographic refinement .

Properties

Molecular Formula

C24H19BrClN5OS

Molecular Weight

540.9 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19BrClN5OS/c1-16-6-12-20(13-7-16)31-23(17-8-10-19(26)11-9-17)29-30-24(31)33-15-22(32)28-27-14-18-4-2-3-5-21(18)25/h2-14H,15H2,1H3,(H,28,32)/b27-14+

InChI Key

QUZAJNOISLFJDN-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3Br)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antiviral and antimicrobial properties.

Chemical Structure

The compound has a complex structure characterized by the following components:

  • Aromatic Rings : The presence of brominated and chlorinated phenyl groups enhances its lipophilicity and potential interaction with biological targets.
  • Triazole Moiety : Known for its diverse biological activities, the triazole ring contributes to the compound's pharmacological profile.
  • Hydrazide Functionality : This feature is crucial for the compound's reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Hydrazone : Reacting 2-bromobenzaldehyde with acetohydrazide.
  • Thiazole Formation : Incorporating the triazole moiety through cyclization reactions.

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties. For instance:

  • Inhibition of NS2B-NS3 Protease : This enzyme is critical for Flavivirus replication. Compounds targeting this protease have shown IC50 values in the low micromolar range (e.g., 0.62 μM) indicating strong inhibitory effects .
CompoundIC50 (μM)Activity Description
Compound 120.62Strong inhibitor of NS2B-NS3 protease
Compound 162.14Moderate activity reduction due to structural changes
Compound 258.1Significant activity reduction compared to lead compound

Antimicrobial Activity

The triazole derivatives are also recognized for their antimicrobial properties. The following findings illustrate their effectiveness against various pathogens:

  • Broad Spectrum Activity : Triazole derivatives have been reported to exhibit antibacterial and antifungal activities, making them candidates for further development in treating infections .

Case Studies

  • Antiviral Screening : A study screened a library of triazole derivatives against several viral strains, highlighting that modifications in the aromatic substituents significantly influenced their antiviral potency.
    • Results : The most potent derivatives were those with halogen substitutions on the phenyl rings.
  • Antimicrobial Efficacy : In vitro assays demonstrated that certain derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Key Structural Features :

  • Sulfanyl Bridge : The –S– linkage enhances molecular flexibility and may facilitate interactions with biological targets.
  • (E)-Hydrazone Configuration : Stabilized by intramolecular hydrogen bonding, confirmed via SC-XRD in analogous compounds .

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Triazole derivatives with modifications at positions 4 and 5 exhibit distinct physicochemical and biological properties:

Compound Name R4 R5 Molecular Formula Key Observations Reference
Target Compound 4-Methylphenyl 4-Chlorophenyl C23H19BrClN5OS High steric bulk; potential for π-π stacking
2-{[5-(4-Bromophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}-N'-[(E)-(4-Ethylphenyl)methylidene]acetohydrazide Phenyl 4-Bromophenyl C25H22BrN5OS Enhanced lipophilicity due to bromine
ZE-4c (N-[{(2-Phenyl)methylidene]-2-(4-Fluorophenyl-5-(Pyridine-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl}acetohydrazide) 4-Fluorophenyl Pyridine-2-yl C21H17FN6OS Improved solubility via pyridine; antifungal activity noted

Impact of Substituents :

  • Electron-Withdrawing Groups (Cl, Br) : Increase stability and resistance to metabolic degradation.
  • Electron-Donating Groups (Me, OMe) : Enhance solubility but may reduce membrane permeability.

Modifications in the Hydrazone Moiety

The hydrazone segment’s aryl group significantly influences bioactivity and crystallinity:

Compound Name Hydrazone Aryl Group Configuration Biological Activity Reference
Target Compound 2-Bromophenyl (E) Not reported
N′-(4-Methylbenzylidene)-2-{[4-Phenyl-5-(2-(Phenylamino)ethyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetohydrazide 4-Methylphenyl (E) Inhibits melanoma spheroid growth (IC50 = 8.2 µM)
2-{[5-(4-Bromophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}-N'-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide 2-Fluorophenyl (E) Higher dipole moment due to fluorine

Notable Trends:

  • Halogenated Aryl Groups (Br, Cl, F) : Improve binding to hydrophobic enzyme pockets (e.g., kinase targets).
  • Methoxy/Trimethoxyphenyl Groups : Found in analogs like N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine, enhance anticancer activity via tubulin inhibition .

Pharmacological Activity Comparison

While the target compound’s bioactivity remains uncharacterized, structurally related triazole-hydrazones demonstrate diverse effects:

Compound Name Activity Mechanism Reference
N′-(4-(Dimethylamino)benzylidene)-2-{[4-Phenyl-5-(2-(Phenylamino)ethyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetohydrazide Antiproliferative (Pancreatic cancer: IC50 = 10.5 µM) Apoptosis induction via ROS generation
N-[(E)-2-Chlorobenzylidene]-3-(4-Methylbenzylsulfanyl)-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-4-amine Antifungal (C. albicans: MIC = 16 µg/mL) Disruption of ergosterol biosynthesis
Target Compound Unknown

Structural-Activity Relationships (SAR) :

  • Triazole-Sulfanyl Linkage : Critical for metal chelation (e.g., Zn<sup>2+</sup> in protease inhibition).

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